molecular formula C12H15BrFNO B2716000 1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-ol CAS No. 331853-97-5

1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-ol

Cat. No.: B2716000
CAS No.: 331853-97-5
M. Wt: 288.16
InChI Key: JMENTCLFQCEZET-UHFFFAOYSA-N
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Description

The compound “1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-ol” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and other biologically active compounds .


Synthesis Analysis

The synthesis of such compounds often involves metal-catalyzed reactions . For example, the synthesis of antidepressant molecules often involves different transition metals, including iron, nickel, ruthenium, and others, serving as catalysts .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a piperidine ring attached to a bromo-fluorophenyl group. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

This compound, like many organic compounds, can undergo a variety of chemical reactions. For instance, it might be involved in the synthesis of biologically active molecules, including chemokine antagonists and pyrimidine derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its density, boiling point, vapor pressure, and other properties can be determined through various analytical techniques .

Scientific Research Applications

Antipsychotic and Antihistaminic Activity

Compounds related to 1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-ol have been studied for their potential antipsychotic and antihistaminic activities. For instance, the synthesis and study of benzyl esters of 3-methyl-4-phenyl-4-piperidinecarboxylic acid, a related compound, have provided insights into the geometries of piperidine moieties and their absolute configurations, which are essential for the development of specific antihistaminic drugs (O. Peeters, N. Blaton, C. J. Ranter, 1994).

Development of Motilin Receptor Agonists

Derivatives of this compound, such as N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine, have been explored as motilin receptor agonists. These compounds demonstrate potentiation of neuronal-mediated contractions in gastric antrum tissue, suggesting potential applications in gastroprokinetic therapies (S. Westaway et al., 2009).

Synthesis of Neuroleptic Agents

Research into neuroleptic butyrophenones has included the synthesis of related compounds for use in metabolic studies, highlighting the importance of such derivatives in understanding the metabolism of neuroleptic drugs (I. Nakatsuka, K. Kawahara, A. Yoshitake, 1981).

Antimycobacterial Properties

Spiro-piperidin-4-ones, synthesized through 1,3-dipolar cycloaddition of azomethine ylides, have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis. These compounds offer a new avenue for the development of antimycobacterial therapies (R. Kumar et al., 2008).

Anti-Leukemia Activity

Studies on 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides have revealed potential anti-leukemia activities, emphasizing the role of these compounds in cancer research (Dingrong Yang et al., 2009).

Mechanism of Action

Safety and Hazards

Like all chemicals, handling this compound requires appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information on hazards, handling, storage, and disposal .

Future Directions

The future directions for this compound could involve its use in the synthesis of new pharmaceuticals or other biologically active compounds. Its unique structure makes it a valuable building block in organic synthesis .

Properties

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO/c13-11-6-9(3-4-12(11)14)7-15-5-1-2-10(16)8-15/h3-4,6,10,16H,1-2,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMENTCLFQCEZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=C(C=C2)F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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